molecular formula C27H22N2O2 B5036242 N-{4-[(2,2-diphenylacetyl)amino]phenyl}benzamide

N-{4-[(2,2-diphenylacetyl)amino]phenyl}benzamide

Cat. No. B5036242
M. Wt: 406.5 g/mol
InChI Key: ZJYJXPHAXNKNPG-UHFFFAOYSA-N
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Description

N-{4-[(2,2-diphenylacetyl)amino]phenyl}benzamide, also known as DPA-benzamide, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of the histone deacetylase (HDAC) enzyme, which plays a key role in the regulation of gene expression.

Mechanism of Action

N-{4-[(2,2-diphenylacetyl)amino]phenyl}benzamidee inhibits HDAC enzymes by binding to the active site of the enzyme and preventing it from removing acetyl groups from histone proteins. This leads to the accumulation of acetylated histones, which promotes gene transcription.
Biochemical and Physiological Effects:
N-{4-[(2,2-diphenylacetyl)amino]phenyl}benzamidee has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. It has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{4-[(2,2-diphenylacetyl)amino]phenyl}benzamidee in lab experiments is its potency as an HDAC inhibitor. It has been shown to be more potent than other HDAC inhibitors such as trichostatin A and suberoylanilide hydroxamic acid. However, one limitation of using N-{4-[(2,2-diphenylacetyl)amino]phenyl}benzamidee is its relatively high cost compared to other HDAC inhibitors.

Future Directions

There are several future directions for the use of N-{4-[(2,2-diphenylacetyl)amino]phenyl}benzamidee in scientific research. One area of interest is its potential use in the treatment of cancer. N-{4-[(2,2-diphenylacetyl)amino]phenyl}benzamidee has been shown to induce cell cycle arrest and apoptosis in cancer cells, and further research is needed to determine its potential as a cancer therapeutic. Another area of interest is its potential use in the treatment of neurodegenerative diseases. N-{4-[(2,2-diphenylacetyl)amino]phenyl}benzamidee has been shown to have neuroprotective effects and may have potential as a treatment for diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to determine the optimal dosing and administration of N-{4-[(2,2-diphenylacetyl)amino]phenyl}benzamidee in order to maximize its therapeutic potential.

Synthesis Methods

The synthesis of N-{4-[(2,2-diphenylacetyl)amino]phenyl}benzamidee involves the reaction of 4-aminobenzoyl chloride with 4-[(2,2-diphenylacetyl)amino]aniline in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure N-{4-[(2,2-diphenylacetyl)amino]phenyl}benzamidee.

Scientific Research Applications

N-{4-[(2,2-diphenylacetyl)amino]phenyl}benzamidee has been extensively used in scientific research as a potent inhibitor of HDAC enzymes. HDACs are a family of enzymes that play a key role in the regulation of gene expression by removing acetyl groups from histone proteins, which leads to the repression of gene transcription. Inhibition of HDACs by N-{4-[(2,2-diphenylacetyl)amino]phenyl}benzamidee leads to the accumulation of acetylated histones, which promotes gene transcription.

properties

IUPAC Name

N-[4-[(2,2-diphenylacetyl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O2/c30-26(22-14-8-3-9-15-22)28-23-16-18-24(19-17-23)29-27(31)25(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19,25H,(H,28,30)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYJXPHAXNKNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[(2,2-diphenylacetyl)amino]phenyl]benzamide

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